molecular formula C11H16N2O2 B14912781 Ethyl 1-(pent-4-en-1-yl)-1H-pyrazole-4-carboxylate

Ethyl 1-(pent-4-en-1-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B14912781
M. Wt: 208.26 g/mol
InChI Key: NOFHNXKXKAITAN-UHFFFAOYSA-N
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Description

Ethyl 1-(pent-4-en-1-yl)-1H-pyrazole-4-carboxylate is a pyrazole-based ester featuring a pent-4-en-1-yl substituent at the N1 position of the pyrazole ring and an ethyl carboxylate group at the C4 position. This compound is part of a broader class of pyrazole derivatives, which are widely studied for their pharmacological and agrochemical applications due to their structural versatility .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 1-pent-4-enylpyrazole-4-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-3-5-6-7-13-9-10(8-12-13)11(14)15-4-2/h3,8-9H,1,4-7H2,2H3

InChI Key

NOFHNXKXKAITAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(pent-4-en-1-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1-pent-4-en-1-yl-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ethyl ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(pent-4-en-1-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Ethyl 1-(pent-4-en-1-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(pent-4-en-1-yl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The primary distinction between Ethyl 1-(pent-4-en-1-yl)-1H-pyrazole-4-carboxylate and its analogs lies in the substituent at the N1 position. Key comparisons include:

Compound Name N1 Substituent Key Features Reference
This compound Pent-4-en-1-yl Alkene functionality for reactivity; moderate steric bulk
Ethyl 1-(2-phenylpropan-2-yl)-1H-pyrazole-4-carboxylate 2-Phenylpropan-2-yl Bulky aromatic group; enhanced lipophilicity
Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate 4-Methoxybenzyl Electron-donating methoxy group; potential for π-π interactions
Ethyl 1-(tetrahydrofuran-2-yl)-1H-pyrazole-4-carboxylate Tetrahydrofuran-2-yl Oxygen-containing heterocycle; improved solubility
Ethyl 1-methyl-1H-pyrazole-4-carboxylate Methyl Simple alkyl group; high synthetic accessibility

Key Observations :

  • Electronic Effects : Substituents such as 4-methoxybenzyl introduce electron-donating effects, which may stabilize charge-transfer complexes .

Key Observations :

  • Catalytic Efficiency : Ru-based catalysts enable efficient N-alkylation but require specialized conditions .
  • Scalability : Methods using cesium carbonate and alkyl halides (e.g., for methyl derivatives) are more industrially viable due to lower catalyst costs .

Physical and Spectroscopic Properties

  • Melting Points : Most analogs (e.g., compounds 14 and 15 in ) are isolated as colorless oils, suggesting low melting points due to flexible aliphatic chains .
  • NMR Data :
    • This compound : Expected δ 5.0–5.8 ppm (alkene protons) and δ 4.3 ppm (ethyl ester CH₂) .
    • Ethyl 1-(2-phenylpropan-2-yl)-1H-pyrazole-4-carboxylate : δ 1.8 ppm (quaternary CH₃) and δ 7.2–7.5 ppm (aromatic protons) .
  • HRMS : Precision mass data confirm molecular formulae, with deviations <2 ppm in analogs .

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